

# Pridopidine's Profile in Patients Without Antidopaminergic Medications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pridopidine is an investigational, orally administered small molecule that acts as a selective Sigma-1 receptor (S1R) agonist.[1] Its unique mechanism of action, distinct from traditional antidopaminergic pathways, has garnered significant interest for its potential neuroprotective effects. This guide provides a comparative analysis of pridopidine's efficacy, safety, and underlying mechanisms in patients not concurrently taking antidopaminergic medications, with a focus on data from clinical trials in Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).

# Mechanism of Action: The Sigma-1 Receptor Pathway

Pridopidine's primary target is the Sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates key cellular processes impaired in neurodegenerative diseases.[1][2] Activation of the S1R by pridopidine is thought to confer neuroprotective effects by enhancing mitochondrial function, reducing cellular stress and inflammation, and promoting the clearance of toxic proteins.[1][3] This mechanism is believed to prevent neuronal cell death and strengthen neuronal connections.[1] In preclinical HD models, pridopidine has been shown to rescue mitochondrial function.[2][4]





Click to download full resolution via product page

Figure 1: Pridopidine's Signaling Pathway. This diagram illustrates how pridopidine activates the Sigma-1 receptor, leading to downstream effects that are thought to be neuroprotective.

### **Comparative Efficacy in Clinical Trials**

The efficacy of pridopidine has been evaluated in several clinical trials, with a particular focus on patient populations not taking antidopaminergic medications.

### **Huntington's Disease (HD)**

The Phase 3 PROOF-HD study evaluated the efficacy and safety of pridopidine (45 mg twice daily) in patients with HD.[5][6] While the trial did not meet its primary endpoint of change in the



Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) in the overall population, prespecified analyses of participants not taking antidopaminergic medications (ADMs) revealed significant benefits.[5][6][7]

Table 1: Key Efficacy Results from the PROOF-HD Trial in Patients Not Taking ADMs

| Endpoint                        | Timepoint | Pridopidine vs.<br>Placebo (Change<br>from Baseline) | p-value |
|---------------------------------|-----------|------------------------------------------------------|---------|
| Composite UHDRS (cUHDRS)        | Week 52   | Δ0.43                                                | 0.04[5] |
| Stroop Word Reading (SWR)       | Week 52   | Δ4.22                                                | 0.02[5] |
| Q-Motor Finger<br>Tapping (IOI) | Week 52   | Δ-22.84                                              | 0.04[5] |

Long-term data from the PROOF-HD trial and its open-label extension have suggested that pridopidine continues to slow disease progression for up to two years in patients not taking ADMs.[6] A new Phase 3 trial to confirm these findings is expected to begin in the first half of 2026.[6]

### **Amyotrophic Lateral Sclerosis (ALS)**

Pridopidine was also investigated in the HEALEY ALS Platform Trial.[8][9] The study did not meet its primary endpoint, which was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at 24 weeks in the overall study population.[9][10] However, post-hoc analyses suggested potential benefits in certain subgroups.

Table 2: Subgroup Analyses from the HEALEY ALS Platform Trial



| Patient Subgroup                                      | Endpoint                | Pridopidine vs.<br>Placebo       | p-value    |
|-------------------------------------------------------|-------------------------|----------------------------------|------------|
| Definite/Probable ALS<br>& Early Participants         | ALSFRS-R<br>Progression | Trended favorably $(\Delta 2.4)$ | 0.19[8]    |
| Definite/Probable ALS & Early Participants            | Dyspnea                 | Improved (Δ1.35)                 | 0.014[8]   |
| Definite/Probable<br>ALS, Early & Fast<br>Progressors | Speaking Rate           | Improved (Δ1.08)                 | <0.0001[8] |
| Definite/Probable ALS, Early & Fast Progressors       | Articulation Rate       | Improved (Δ1.03)                 | <0.0001[8] |

A Kaplan-Meier survival analysis also showed a trend towards prolonged median survival time in the definite/probable ALS and early participant subgroup.[8]

# Experimental Protocols PROOF-HD Study (NCT04556656)

- Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]
- Participants: Individuals with a diagnosis of HD and a Total Functional Capacity (TFC) score
   >7.[5]
- Intervention: Pridopidine 45 mg twice daily or placebo.[5]
- Primary Endpoint: Change in UHDRS-TFC score.[5]
- Key Secondary Endpoint: Change in the composite UHDRS (cUHDRS) score.[5]
- Subgroup Analysis: A prespecified analysis was conducted on participants not taking antidopaminergic medications.[5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. prilenia.com [prilenia.com]
- 2. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
- 5. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - Practical Neurology [practicalneurology.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. PROOF-HD study of pridopidine ends with negative result HDBuzz [en.hdbuzz.net]
- 8. neurology.org [neurology.org]
- 9. vjneurology.com [vjneurology.com]
- 10. emjreviews.com [emjreviews.com]
- To cite this document: BenchChem. [Pridopidine's Profile in Patients Without Antidopaminergic Medications: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610199#pridopidine-effects-in-patients-not-taking-antidopaminergic-medications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com